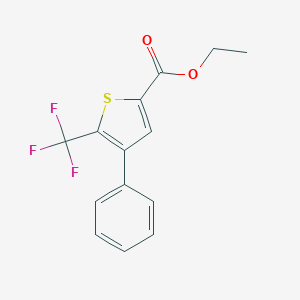

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H11F3O2S and its molecular weight is 300.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a compound related to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds showed remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).

Synthesis of Heterocyclic Compounds : Thiophene-containing compounds, including this compound, have been utilized in the synthesis of a variety of heterocyclic compounds due to their interesting biological activity. They have applications in anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Synthesis of Conjugated Polymers : Trifluoromethylated thiophene derivatives, similar to this compound, have been used as building blocks for the synthesis of new conjugated polymers. These polymers show altered optical and electrochemical properties due to the steric and electronic effects of the trifluoromethyl group (Deng et al., 2013).

Antitumor Activities : Certain thiophene derivatives, including Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, a compound structurally related to this compound, have demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).

Immunosuppressive Activity : Derivatives of thiophene-2-carboxylate, akin to this compound, have been synthesized and shown to exhibit immunosuppressive activity, particularly towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Nonlinear Optical Properties : Ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, a compound similar to this compound, has been explored for its nonlinear optical properties. The studies indicate potential applications in the field of optoelectronics (Sathiya & Senthilkumar, 2020).

Safety and Hazards

Orientations Futures

The future directions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in various fields . This could include the development of new synthetic methods and the discovery of new biological activities .

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The compound’s predicted boiling point is 359.1±42.0 °C and its predicted density is 1.293±0.06 g/cm3 .

Result of Action

As a thiophene derivative, it may exhibit a variety of biological effects .

Propriétés

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.